2-(2-Phenylmethanesulfonyl-1h-imidazol-1-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-(2-benzylsulfonylimidazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-9-8-14-7-6-13-12(14)18(16,17)10-11-4-2-1-3-5-11/h1-7,15H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWUFMLNNCJXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NC=CN2CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylmethanesulfonyl-1h-imidazol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylsulfonyl group can be reduced to form benzylthio derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzylsulfonylimidazole carboxylic acids.
Reduction: Formation of benzylthioimidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-(2-Phenylmethanesulfonyl-1h-imidazol-1-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of functional materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Phenylmethanesulfonyl-1h-imidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzylsulfonyl group may enhance the compound’s binding affinity and specificity towards its targets. The ethanol moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Table 1: Key Structural Differences Among Imidazole Derivatives
Key Observations :
- Sulfonyl vs.
- Hydroxyethyl vs. Amine Groups : The -OH group in the target compound may reduce basicity compared to the amine derivative (), altering pharmacokinetic properties such as membrane permeability.
- Nitro Group Impact : The nitro-substituted analogue () exhibits higher electron-withdrawing effects, which could influence reactivity in redox environments.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- Methanol insolubility in analogues () contrasts with the target compound’s predicted solubility, underscoring the sulfonyl group’s role in modulating polarity.
Biological Activity
2-(2-Phenylmethanesulfonyl-1h-imidazol-1-yl)ethan-1-ol is a novel compound characterized by its unique imidazole structure, which includes a benzylsulfonyl group and an ethanol moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-(2-benzylsulfonylimidazol-1-yl)ethanol |
| CAS Number | 2109168-37-6 |
| Molecular Formula | C₁₂H₁₄N₂O₃S |
| Molecular Weight | 266.32 g/mol |
This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The imidazole ring plays a crucial role in binding to these targets, while the benzylsulfonyl group enhances binding affinity and specificity. The ethanol moiety contributes to the compound’s solubility and bioavailability, which are critical for its pharmacological effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, the compound was shown to inhibit the activity of certain kinases that are critical for cancer cell growth.
Antimicrobial Properties
In addition to its anticancer effects, this compound has also been evaluated for antimicrobial activity. Research has shown that it possesses inhibitory effects against a range of bacteria and fungi. The mechanism by which it exerts these effects may involve disruption of microbial cell membranes or interference with essential metabolic pathways.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cells (MCF7). The results indicated that treatment with this compound led to a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 15 µM. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity. The study suggested that the compound could serve as a lead for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Phenylimidazole | Lacks sulfonyl group | Limited anticancer properties |
| Benzylimidazole | Contains benzyl group | Moderate antimicrobial activity |
| Imidazole Ethanol Derivatives | Varying substitutions on imidazole | General biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
